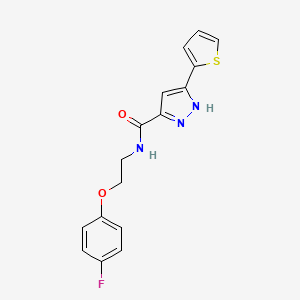

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c17-11-3-5-12(6-4-11)22-8-7-18-16(21)14-10-13(19-20-14)15-2-1-9-23-15/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZUZRIZDLRNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a fluorinating agent, such as 4-fluorophenol, in the presence of a base like potassium carbonate.

Attachment of the thiophenyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable halogenated pyrazole intermediate.

Formation of the carboxamide moiety: This final step involves the reaction of the pyrazole derivative with an appropriate amine or amide reagent under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, anti-inflammatory agent, and anticancer compound due to its ability to interact with various biological targets.

Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-3-carboxamide Derivatives

Key Observations :

- Heterocyclic Core: The target compound uses a simple pyrazole core, whereas analogs like thieno[2,3-c]pyrazole () or quinolone hybrids () introduce fused rings or additional heteroatoms, altering electronic properties and binding affinities.

- Substituents at Position 5 : The thiophen-2-yl group in the target compound is less sterically hindered compared to analogs with ethynyl-linked trifluoromethylphenyl () or methylthio modifications (), which may reduce off-target interactions.

- Side Chain Diversity: The 4-fluorophenoxyethyl chain in the target compound contrasts with piperidinyl () or ethoxyphenyl () groups, impacting solubility and target selectivity.

Pharmacological and Functional Comparisons

Key Observations :

- CB1 Receptor Targeting: The dichlorophenyl and ethynyl substituents in ’s compound enhance CB1 affinity, whereas the target’s fluorophenoxyethyl group may favor peripheral vs. central activity due to reduced blood-brain barrier penetration .

- Antibacterial Activity : Thiophen-2-yl derivatives with methylthio groups () exhibit potent antibacterial effects, suggesting that the target compound’s unmodified thiophene may require functionalization for similar efficacy .

- Metabolic Stability: Fluorinated aromatic systems (e.g., 4-fluorophenoxyethyl in the target, trifluoromethyl in ) are associated with improved metabolic profiles compared to non-halogenated analogs .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its wide range of biological activities. The synthesis typically involves the reaction of 4-fluorophenol with an appropriate ethyl derivative, followed by the introduction of a thiophene moiety. The resulting structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that compounds within the pyrazole class exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess minimum inhibitory concentrations (MIC) against various bacterial strains. A comparative analysis is presented below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

These findings suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo models. For example, in tests involving carrageenan-induced paw edema, compounds similar to this compound significantly reduced swelling compared to control groups. The mechanisms underlying these effects often involve the modulation of nitric oxide (NO) pathways and cyclooxygenase (COX) inhibition .

Analgesic Activity

In addition to its anti-inflammatory properties, the compound has shown analgesic effects in preclinical models. A study utilizing the acetic acid-induced writhing test indicated that derivatives of this compound significantly reduced pain responses, suggesting involvement in pain modulation pathways .

The biological activity of this compound can be attributed to its interaction with specific protein targets. Molecular docking studies have indicated strong binding affinities to enzymes involved in inflammation and microbial resistance, such as:

- DNA Gyrase : Involved in bacterial DNA replication.

- Cyclooxygenase : Key enzyme in the inflammatory response.

These interactions highlight the compound's potential as a multi-target drug candidate.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of resistant strains. This compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

- Inflammation and Pain Management : In a rodent model of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and pain scores compared to untreated controls, indicating its therapeutic promise in managing inflammatory diseases .

Q & A

Q. What are the key synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Q. Intermediate Preparation :

- Pyrazole core synthesis via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic/basic conditions.

- Thiophene-2-carboxamide derivatization using coupling agents like EDC/HOBt.

Q. Coupling :

- Alkylation or nucleophilic substitution to attach the 4-fluorophenoxyethyl group.

Q. Optimization :

- Microwave-assisted synthesis (e.g., 100–120°C, DMF solvent) enhances reaction efficiency and yield (up to 85% reported in analogous compounds).

- Catalyst screening (e.g., K₂CO₃ for deprotonation) and solvent polarity adjustments improve regioselectivity.

Reference :

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological assays).

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical m/z).

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

- Methodological Answer :

- Structural Modifications :

- Vary substituents on the pyrazole (e.g., electron-withdrawing groups at position 5) and thiophene rings.

- Replace the 4-fluorophenoxyethyl chain with alkyl/aryl analogs.

- Biological Screening :

- Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) or cancer cell lines (e.g., MTT assay on HeLa cells).

- Computational Modeling :

- Molecular docking (AutoDock Vina) to predict binding affinity to protein targets (e.g., EGFR kinase domain).

Reference :

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature).

- Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent (DMSO vs. saline).

Reference :

Q. How to assess pharmacokinetics and toxicity in preclinical models?

- Methodological Answer :

- In Vivo Models :

- Rodents: Oral bioavailability studies with LC-MS/MS plasma analysis (LOQ: 1 ng/mL).

- Zebrafish: Acute toxicity screening (LD₅₀ determination via survival assays).

- Metabolite Identification :

- Liver microsome incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites.

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.